molecular formula C11H16N2O B396363 Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 519144-57-1

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B396363
CAS No.: 519144-57-1
M. Wt: 192.26g/mol
InChI Key: BLWNGJAZCOFDTM-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound that features a pyridine ring and a tetrahydrofuran ring connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of pyridin-3-ylmethanol with tetrahydrofuran-2-carbaldehyde in the presence of a suitable amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine include:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a tetrahydrofuran ring connected via a methylene bridge makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1,3,5,7,11,13H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWNGJAZCOFDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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